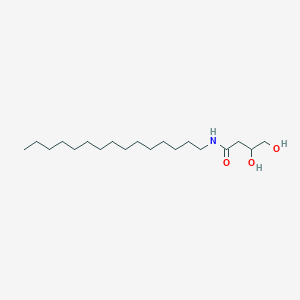

3,4-Dihydroxy-N-pentadecylbutanamide

Beschreibung

3,4-Dihydroxy-N-pentadecylbutanamide (CAS: 1051316-41-6) is a butanamide derivative characterized by a 15-carbon (pentadecyl) alkyl chain attached to the amide nitrogen and hydroxyl groups at the 3rd and 4th positions of the butanamide backbone. Its molecular formula is C₁₉H₃₉NO₃, with a molecular weight of 329.52 g/mol. The compound’s structural features—long alkyl chain and polar hydroxyl groups—suggest amphiphilic properties, balancing lipophilicity (from the pentadecyl chain) and hydrophilicity (from hydroxyls).

Eigenschaften

CAS-Nummer |

856454-01-8 |

|---|---|

Molekularformel |

C19H39NO3 |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

3,4-dihydroxy-N-pentadecylbutanamide |

InChI |

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-19(23)16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |

InChI-Schlüssel |

SBCMIRLALINXBN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCNC(=O)CC(CO)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-N-pentadecylbutanamide typically involves the reaction of a suitable precursor with pentadecylamine. One common method is the condensation of 3,4-dihydroxybutanoic acid with pentadecylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 3,4-Dihydroxy-N-pentadecylbutanamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroxy-N-pentadecylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3,4-dioxo-N-pentadecylbutanamide or 3,4-dicarboxy-N-pentadecylbutanamide.

Reduction: Formation of 3,4-dihydroxy-N-pentadecylbutylamine.

Substitution: Formation of 3,4-dialkoxy-N-pentadecylbutanamide or 3,4-diacyl-N-pentadecylbutanamide.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,4-Dihydroxy-N-pentadecylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural differences between 3,4-Dihydroxy-N-pentadecylbutanamide and related compounds:

| Compound Name | CAS Number | Molecular Formula | Alkyl Chain Length | Hydroxyl Groups | Key Structural Features |

|---|---|---|---|---|---|

| 3,4-Dihydroxy-N-pentadecylbutanamide | 1051316-41-6 | C₁₉H₃₉NO₃ | 15 (pentadecyl) | 3,4 positions | Long alkyl chain, dihydroxy butanamide |

| 3-Hydroxy-N-(octan-2-yl)butanamide | 856454-01-8 | C₁₂H₂₅NO₂ | 8 (octan-2-yl) | 3 position | Shorter chain, single hydroxyl |

| 1-Acetyl-4-hydroxypiperidin-2-one | 1956376-04-7 | C₇H₁₁NO₃ | N/A | 4 position | Cyclic piperidinone backbone, acetyl group |

| N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide | 441019-91-6 | C₂₂H₃₅N₃O₅ | N/A | Multiple | Aromatic ring, acetyl, and ethylamino substituents |

Key Findings from Comparative Analysis

Alkyl Chain Length and Lipophilicity

- The pentadecyl chain in 3,4-Dihydroxy-N-pentadecylbutanamide confers significant lipophilicity compared to shorter-chain analogs like 3-Hydroxy-N-(octan-2-yl)butanamide (C8 chain). This property may enhance membrane permeability in biological systems but reduce aqueous solubility .

- In contrast, compounds like N-[3-Acetyl-4-...]butanamide (CAS: 441019-91-6) lack long alkyl chains but incorporate aromatic and polar groups, balancing solubility and target binding .

Hydroxyl Group Positioning

- Analogs with single hydroxyls (e.g., 3-Hydroxy-N-(octan-2-yl)butanamide) or cyclic hydroxylated structures (e.g., 1-Acetyl-4-hydroxypiperidin-2-one) exhibit reduced polarity, which may limit solubility but improve metabolic stability .

Pharmacological Relevance

- Pharmaceutical impurities such as Imp. G, H, and I (e.g., CAS: 441019-91-6) are structurally complex dibutanamides used in quality control for drugs like Acebutolol. Their multi-substituted aromatic systems contrast with the simpler, linear structure of 3,4-Dihydroxy-N-pentadecylbutanamide, highlighting divergent applications .

- The piperidinone derivative (CAS: 1956376-04-7) demonstrates how cyclic backbones and acetyl groups can modulate conformational flexibility and bioactivity, a feature absent in the primary compound .

Notes on Comparative Data

- Structural Similarity Scores : Computational analyses rank 3-Hydroxy-N-(octan-2-yl)butanamide (similarity: 0.91) and 1-Acetyl-4-hydroxypiperidin-2-one (similarity: 0.89) as closest analogs to 3,4-Dihydroxy-N-pentadecylbutanamide, reflecting shared amide and hydroxyl motifs .

- Limitations : Experimental data on solubility, logP, or biological activity are sparse for the primary compound. Inferences are drawn from structural analogs and pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.